molecular formula C18H13N B14670656 2-Phenyl-3h-benzo[e]indole CAS No. 38829-78-6

2-Phenyl-3h-benzo[e]indole

Cat. No.: B14670656
CAS No.: 38829-78-6
M. Wt: 243.3 g/mol
InChI Key: JNUPLQLBLFNLMV-UHFFFAOYSA-N
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Description

2-Phenyl-3h-benzo[e]indole is a synthetically designed indole derivative provided as a high-purity compound for advanced chemical and pharmaceutical research. The indole scaffold is recognized as a privileged structure in medicinal chemistry due to its remarkable versatility and presence in numerous bioactive molecules and approved drugs . This specific derivative is of significant interest for exploring new therapeutic agents. The core research value of this compound lies in its potential biological activities, which are characteristic of indole derivatives bearing specific substituents. Indole-based compounds are extensively investigated for their antimicrobial properties , showing promise against a range of bacterial strains . Furthermore, the structural framework of this compound makes it a compelling candidate for anticancer research . Indole derivatives can act on key biological targets such as tubulin, inhibiting its polymerization, which disrupts microtubule dynamics essential for cell division in cancerous cells . Other potential mechanisms of action for indole compounds include the inhibition of various protein kinases and histone deacetylases (HDAC) . Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex heterocyclic systems, such as indole-fused structures, which often demonstrate enhanced and selective biological activity . It is an essential tool for drug discovery programs aimed at developing novel treatments for infectious diseases, cancer, and other conditions. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38829-78-6

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

2-phenyl-3H-benzo[e]indole

InChI

InChI=1S/C18H13N/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17(16)19-18/h1-12,19H

InChI Key

JNUPLQLBLFNLMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 3h Benzo E Indole and Its Derivatives

Classical Approaches and their Modern Adaptations

Classical methods for indole (B1671886) synthesis have remained cornerstones of heterocyclic chemistry for over a century. Their enduring utility is a testament to their robustness and versatility, with modern adaptations continually expanding their applicability.

Fischer Indole Synthesis in 3H-Indole Chemistry

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole nucleus. The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.

The key steps of the mechanism involve the conversion of the phenylhydrazone to its enamine tautomer, followed by a-sigmatropic rearrangement (the Claisen-like rearrangement) to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring.

To synthesize 2-Phenyl-3H-benzo[e]indole, the Fischer indole synthesis would theoretically employ a 2-naphthylhydrazine and an appropriate carbonyl compound that would lead to the desired substitution pattern. Specifically, the reaction of a 2-naphthylhydrazone of a ketone bearing a phenyl group would be the logical starting point. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).

Catalyst TypeExamples
Brønsted AcidsHCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid
Lewis AcidsBF₃, ZnCl₂, AlCl₃

Modern adaptations of the Fischer indole synthesis focus on milder reaction conditions and broader substrate compatibility. For instance, the use of microwave irradiation has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times.

N-alkylation Strategies for Indole Derivatives

While the core of this compound is formed through cyclization, derivatization at the nitrogen atom is a common strategy to modify its properties. N-alkylation of indoles is a fundamental transformation in medicinal and materials chemistry. Typically, this involves the deprotonation of the indole N-H with a suitable base to form an indolyl anion, which then acts as a nucleophile in a substitution reaction with an alkyl halide.

Common bases for this deprotonation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being frequently employed.

ReagentRoleCommon Examples
BaseDeprotonation of N-HNaH, K₂CO₃, t-BuOK
Alkylating AgentProvides the alkyl groupAlkyl halides (e.g., CH₃I), Dialkyl sulfates
SolventReaction mediumDMF, Acetonitrile, THF

For 3H-indoles, including the benzo[e]indole scaffold, N-alkylation would proceed similarly, although the specific reactivity of the 3H-tautomer must be considered. The presence of the endocyclic C=N bond influences the electronic properties of the heterocyclic system.

Cyclization Reactions of Aryl Hydrazones

The cyclization of aryl hydrazones is the pivotal step in the Fischer indole synthesis and represents a broader class of reactions for forming indole rings. The formation of the hydrazone itself is typically a straightforward condensation reaction between an arylhydrazine and a carbonyl compound.

In the context of this compound synthesis, the critical starting material would be the hydrazone derived from 2-naphthylhydrazine. The subsequent acid-catalyzed cyclization proceeds through the mechanistic steps previously outlined for the Fischer indole synthesis. One-pot procedures, where the hydrazone is formed and cyclized without isolation, are often preferred for their operational simplicity and efficiency.

Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the construction of complex molecules with high efficiency and selectivity. Rhodium and palladium complexes, in particular, have been extensively explored for the synthesis of indoles and their derivatives.

Rhodium(III)-Catalyzed Successive C-H Activations and Cyclization Cascades

Rhodium(III)-catalyzed reactions have emerged as a powerful strategy for the synthesis of fused heterocyclic systems through C-H activation and annulation cascades. These reactions often proceed under mild conditions and exhibit high functional group tolerance. A notable example involves the successive C-H activations of 2-phenyl-3H-indoles and their subsequent cyclization with diazo compounds to construct highly fused indole heteropolycycles.

This methodology highlights the potential for direct functionalization of the pre-formed indole core, allowing for the rapid assembly of complex polycyclic structures. The mechanism typically involves the coordination of the heterocyclic substrate to the Rh(III) center, followed by directed C-H activation to form a rhodacycle intermediate. This intermediate can then react with a coupling partner, such as an alkyne or a diazo compound, to forge new carbon-carbon bonds and build up the fused ring system.

Palladium-Catalyzed Annulation and Oxidative C-H Functionalization

Palladium catalysis is a versatile tool for the synthesis of indoles, with numerous methods developed based on cross-coupling, annulation, and C-H functionalization reactions. Palladium-catalyzed annulation reactions can be employed to construct the benzo[e]indole core from appropriately substituted precursors. For instance, the reaction of ortho-alkynyl anilines with aryl halides or other coupling partners can lead to the formation of 2,3-disubstituted indoles.

Furthermore, palladium-catalyzed oxidative C-H functionalization offers a direct and atom-economical approach to introduce substituents onto the indole nucleus. This strategy avoids the need for pre-functionalized starting materials, such as halogenated indoles. The reaction typically involves a Pd(II) catalyst that facilitates the cleavage of a C-H bond, followed by coupling with a suitable reaction partner. While specific examples for the direct synthesis of this compound via these methods are not extensively documented, the general principles are well-established and could be adapted for this target molecule.

Iridium-Catalyzed Asymmetric Hydrogenation Protocols

Iridium-catalyzed asymmetric hydrogenation represents a highly effective strategy for accessing chiral indoline (B122111) scaffolds from their corresponding indole precursors. dicp.ac.cnchinesechemsoc.orgnih.gov While direct hydrogenation of the this compound core is challenging, protocols developed for structurally similar N-protected and unprotected indoles are applicable for producing its saturated derivatives with high enantioselectivity. chinesechemsoc.orgnih.gov

One of the premier catalytic systems employs an iridium complex with a spiro acs.orgacs.org-1,6-nonadiene-based phosphine-oxazoline (SpinPHOX) ligand. nih.gov This Ir/SpinPHOX catalyst has demonstrated broad applicability for the enantioselective hydrogenation of various N-, O-, and S-containing aromatic benzoheterocycles, consistently affording chiral products with excellent enantiomeric excess (>99% ee in many cases). nih.gov

For more challenging substrates, such as aryl-substituted unprotected indoles, a highly efficient system utilizing an Ir/bisphosphine-thiourea ligand (ZhaoPhos) has been developed. chinesechemsoc.org This method achieves high reactivity and stereocontrol through an anion-binding activation strategy, where a Brønsted acid assists in the in situ generation of an iminium ion from the unprotected indole, facilitating hydrogenation. chinesechemsoc.org This protocol has proven effective for a wide range of 2-aryl, 2-alkyl, and 2,3-disubstituted unprotected indoles, yielding chiral indolines in high yields (75–99%) and excellent enantioselectivities (86–99% ee). chinesechemsoc.org These advanced protocols highlight the potential for producing chiral derivatives of the benzo[e]indole system. chinesechemsoc.orgnih.gov

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Indole Scaffolds

Catalyst System Substrate Type Key Feature Enantiomeric Excess (ee) Source
Ir/SpinPHOX N-protected indoles, Benzofurans Broad substrate scope >99% in most cases nih.gov
Ir/ZhaoPhos Aryl-substituted unprotected indoles Anion-binding activation 86–99% chinesechemsoc.org

Metal-Free and Electrocatalytic Approaches

The synthesis of the 3H-indole skeleton, a core component of this compound, can be achieved efficiently under transition-metal-free conditions using an iodine-mediated intramolecular cyclization of enamines. acs.orgorganic-chemistry.orgnih.gov This method provides a novel and direct route to a variety of 3H-indole derivatives bearing multiple functional groups in good to high yields. acs.orgnih.gov

The reaction is typically performed using elemental iodine (I₂) as an oxidant and a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at an elevated temperature, often around 100°C. acs.orgorganic-chemistry.org The methodology is applicable to a wide range of enamine substrates. For example, (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate serves as a model substrate, yielding the corresponding 3H-indole product in 82% yield under optimized conditions. acs.orgorganic-chemistry.org

Mechanistic studies suggest that the reaction proceeds via an oxidative iodination to form an iodide intermediate. acs.org This is followed by an intramolecular Friedel-Crafts-type aromatic alkylation and subsequent rearomatization to furnish the final 3H-indole product. acs.org This approach is valued for its operational simplicity and avoidance of heavy metal catalysts. organic-chemistry.org

Table 3: Iodine-Mediated Synthesis of 3H-Indoles from Enamines

Substrate Reagents Solvent Temperature Product Yield Source
(Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate I₂, K₂CO₃ DMF 100°C Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate 82% organic-chemistry.org, acs.org

Electrochemical synthesis has emerged as a green and powerful tool for constructing heterocyclic compounds. Specifically, metal-free electrochemical intramolecular C(sp²)-H amination offers a modern approach to indole synthesis. organic-chemistry.org This method can be used to form indole and indoline derivatives from readily available precursors like 2-vinyl anilines, often using iodine as a mediator. organic-chemistry.org

These electro-oxidative reactions provide an environmentally friendly alternative to methods requiring external chemical oxidants, as they proceed under metal-free conditions and generate minimal waste. researchgate.netrsc.org The reactions can be classified as either direct or indirect (mediated) electro-oxidative processes. researchgate.net The intramolecular C-H amination proceeds with high regioselectivity, making it a valuable tool for constructing complex nitrogen-containing heterocycles. rsc.org The compatibility of this electrochemical approach with a variety of functional groups further underscores its synthetic utility. researchgate.netrsc.org

Table 4: Electrochemical Synthesis of Indole Derivatives

Substrate Type Method Key Features Source
2-Vinyl Anilines Mediated Electrooxidation Metal-free, Iodine mediator, Switchable for indoles/indolines organic-chemistry.org
N-Aryl Enamines Direct/Mediated Electrooxidation Oxidant-free, High regioselectivity, Functional group tolerance researchgate.net, rsc.org

Strategic Functionalization for Derivative Synthesis

The Vilsmeier-Haack reaction is a classical and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a key strategy for the functionalization of the 3H-benzo[e]indole core. wikipedia.orgijpcbs.comorganic-chemistry.org The reaction involves an electrophilic substitution using a Vilsmeier reagent, which is typically a halomethyleniminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org

When applied to 3H-indole systems, particularly those with an activated methyl or methylene (B1212753) group at the C2-position, the Vilsmeier-Haack reaction can lead to more complex products than simple formylation. semanticscholar.orgsid.ir For example, the reaction of 2,3,3-trimethyl-3H-indoles with the Vilsmeier reagent has been shown to furnish aminomethylene malonaldehydes. semanticscholar.orgsid.ir This transformation occurs via initial formylation, followed by a further reaction with the Vilsmeier reagent and subsequent hydrolysis during workup. semanticscholar.org

These resulting malonaldehyde derivatives are highly valuable synthetic intermediates. semanticscholar.orgsid.ir Their versatile chemical reactivity allows for the construction of various other heterocyclic systems, such as pyrazoles, through condensation reactions with hydrazines. semanticscholar.orgsid.ir This demonstrates the power of the Vilsmeier-Haack reaction not just for simple formylation but as a gateway to a diverse range of functionalized benzo[e]indole derivatives. semanticscholar.org

Table 5: Vilsmeier-Haack Reaction on 3H-Indole Scaffolds

Substrate Reagent Product Type Significance Source
2,3,3-Trimethyl-3H-benzo[g]indole POCl₃/DMF Aminomethylene malondialdehyde Intermediate for pyrazole (B372694) synthesis sid.ir
3,3-Disubstituted 3H-indole POCl₃/DMF N-formylated indole, Malonaldehyde Demonstrates multi-step functionalization semanticscholar.org

Formation of Spiro[benzo[e]indole-2,2′-piperidine] Architectures

The construction of spiro[benzo[e]indole-2,2′-piperidine] derivatives represents a sophisticated approach to creating three-dimensional molecular frameworks. These compounds are valuable intermediates for synthesizing novel fluorescent scaffolds. A facile synthetic route involves the reaction of 2-methylene-1,1,3-trimethyl-2,3-dihydro-1H-benzo[e]indoline with acrylamide (B121943). fao.org

The synthesis begins with the preparation of the requisite 1,1,2,3-tetramethyl-1H-benzo[e]indolium iodide. This precursor is then treated with a base, such as sodium hydroxide, to generate the corresponding 2-methylene-1,1,3-trimethyl-2,3-dihydro-1H-benzo[e]indoline (an enamine) in situ. This reactive enamine is not isolated but is immediately subjected to a reaction with acrylamide in a high-boiling solvent like 1,2-ethanediol (B42446) at elevated temperatures. lmaleidykla.lt This sequence of reactions leads to the formation of the spiro[benzo[e]indole-2,2′-piperidin]-6′-one structure. fao.orglmaleidykla.lt The reaction proceeds through a tandem Michael addition of the enamine to acrylamide, followed by an intramolecular cyclization and proton transfer.

The structural confirmation of these asymmetric spiro compounds is typically achieved through NMR spectroscopy. For instance, the ¹H NMR spectrum will show distinct signals for the diastereotopic methyl groups on the indoline core, and the ¹³C NMR spectrum will feature a characteristic signal for the sp³-hybridized spiro carbon atom. lmaleidykla.lt

These spiro[indole[2,2']piperidine] systems are not merely synthetic curiosities; they serve as versatile intermediates. For example, they can be transformed into fluorescent 2-[3-(ethoxycarbonyl)propyl]- and 2-(4-aminobutyl)benzo[e]indolines, which have potential as molecular probes for biomolecular labeling. lmaleidykla.lt

Table 1: Synthesis of Spiro[benzo[e]indole-2,2'-piperidin]-6'-one

Starting MaterialReagentsConditionsProductYield
1,1,2,3-Tetramethyl-1H-benzo[e]indolium iodide1. NaOH2. Acrylamide1,2-Ethanediol, 110 °C1,1,3-Trimethylspiro[benzo[e]indole-2,2'-piperidin]-6'-oneGood

Note: This table is a representative example based on analogous reactions described in the literature. lmaleidykla.lt

Ullmann-Type Homocoupling for Bi-indole Systems

The Ullmann-type homocoupling reaction is a powerful tool for the formation of carbon-carbon or carbon-heteroatom bonds, and it has been adapted for the synthesis of bi-indole systems. This methodology is particularly useful for creating symmetrical bi-indoles, which are precursors to various natural products and functional materials. The reaction typically involves the copper-catalyzed coupling of two halo-indole molecules.

While direct examples of Ullmann homocoupling on this compound are specific, the principles can be applied from the extensive research on other indole derivatives. researchgate.net The general protocol involves reacting a halogenated indole (e.g., a bromo- or iodo-benzo[e]indole) with a copper catalyst. Copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a ligand and a base. researchgate.net

The choice of ligand is critical for the reaction's success. Diamine ligands, such as N,N'-dimethylethylenediamine, have proven effective in facilitating the coupling by stabilizing the copper center and promoting the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.net The reaction is typically conducted in an inert solvent, such as dioxane, at elevated temperatures (e.g., 130 °C). researchgate.net A base, commonly potassium carbonate (K₂CO₃) or cesium acetate, is required to neutralize the hydrogen halide formed during the reaction. researchgate.net

This approach allows for the regioselective formation of various bi-indole linkages, depending on the position of the halogen on the starting indole. For instance, coupling of a 6-bromoindole (B116670) derivative would lead to a 6,6'-bi-indole system. This method offers a convergent route to complex dimeric indole alkaloids. researchgate.net

Table 2: General Conditions for Ullmann-Type Homocoupling of Halo-indoles

ComponentExampleRole
SubstrateHalo-benzo[e]indoleAryl halide source
CatalystCopper(I) iodide (CuI)Facilitates C-C bond formation
LigandN,N'-DimethylethylenediamineStabilizes catalyst, enhances reactivity
BasePotassium Carbonate (K₂CO₃)Neutralizes HX by-product
SolventDioxaneReaction medium
Temperature~130 °CProvides activation energy

Note: This table summarizes typical conditions for Ullmann coupling of indole derivatives. researchgate.net

Regioselective Intramolecular Cyclization of o-Alkynyl Arylamines

A highly efficient and regioselective method for constructing the indole nucleus, including the benzo[e]indole system, is the intramolecular cyclization of o-alkynyl arylamines. This strategy allows for the synthesis of poly-functionalized indoles that might be difficult to access through other methods. nih.govrsc.org

In a notable metal-free variation of this reaction, o-alkynyl arylamines can be cyclized to form 3-selenylindoles. nih.govrsc.org This process involves the in situ formation of a selenenyl chloride (ArSeCl), which acts as a key intermediate. The reaction of a diaryl diselenide with an N-chlorosuccinimide (NCS) generates the electrophilic selenium species. This species then participates in an electrophilic cyclization with the o-alkynyl arylamine. The reaction exhibits high regioselectivity, leading to the formation of a five-membered indole ring. This method is practical as it avoids the use of metal catalysts. rsc.org

The scope of this reaction is broad, accommodating various substituents on the arylamine and the alkyne. For example, starting with appropriately substituted o-alkynyl N-tosylarylamines, a range of 3-arylselenobenzo[e]indoles can be synthesized in good to excellent yields. nih.gov The resulting 3-selenylindole products can be further modified, for instance, by selective oxidation of the selenium atom to a selenoxide or a selenone, opening avenues to further functionalization. rsc.org

Palladium-catalyzed versions of this cyclization are also well-established. In these cases, a palladium catalyst promotes the cyclization of substrates like 2-(1-alkynyl)-N-alkylideneanilines to yield 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org The mechanism is thought to involve the formation of a palladium-hydride species, which inserts into the alkyne, initiating the cyclization cascade. organic-chemistry.org This highlights the versatility of the intramolecular cyclization of o-alkynyl arylamines, which can be tailored through the choice of catalyst or reagents to achieve specific substitution patterns on the resulting indole core.

Table 3: Synthesis of 3-Arylselenobenzo[e]indoles via Intramolecular Cyclization

o-Alkynyl Arylamine SubstrateReagentsConditionsProductYield
N-Tosyl-1-(phenylethynyl)naphthalen-2-amine(PhSe)₂, NCSDichloroethane (DCE)2-Phenyl-3-(phenylselanyl)-1-tosyl-1H-benzo[e]indoleHigh
N-Ethylsulfonyl-1-(phenylethynyl)naphthalen-2-amine(PhSe)₂, NCSDichloroethane (DCE)1-(Ethylsulfonyl)-2-phenyl-3-(phenylselanyl)-1H-benzo[e]indole99% nih.gov

Note: This table is based on the findings reported in the synthesis of 3-selenylindoles. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Phenyl 3h Benzo E Indole Systems

Electrophilic Substitution Pathways on the Indole (B1671886) Ring

The indole ring system is characterized by its high electron density, particularly within the pyrrole (B145914) moiety, making it susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic substitution. pharmaguideline.com While direct electrophilic substitution examples on the parent 2-Phenyl-3H-benzo[e]indole are not extensively detailed, the reactivity patterns of simpler 2-phenyl-indoles provide a strong basis for predicting its behavior. researchgate.netrsc.orgyoutube.com

Functionalization at the C3 position is a common and efficient strategy for elaborating the 2-phenyl-indole scaffold. rsc.orgresearchgate.net In contrast, electrophilic substitution on the benzo portion of the indole (C4, C5, C6, and C7 positions) is significantly more challenging due to the lower reactivity of the benzene (B151609) ring compared to the pyrrole ring. pharmaguideline.com Achieving regioselective functionalization on these positions often requires the installation of directing groups on the indole nitrogen. The use of bulky and electron-withdrawing directing groups, for instance, has been shown to enhance selectivity for the C7 position by sterically hindering other sites and modifying the electronic properties of the ring system. pharmaguideline.com

Photochemical methods have also been developed for the direct C-H alkylation of indoles. For example, a light-driven, metal-free protocol using α-iodosulfones allows for alkylation, which has been shown to occur selectively at the C2 position for some indole substrates. beilstein-journals.org

Oxidative Transformations of this compound Derivatives

The this compound system can undergo various oxidative transformations, targeting either substituents or the indole core itself. The outcome of the oxidation is highly dependent on the oxidant and the reaction conditions.

Selective oxidation of functional groups attached to the indole ring can be achieved while preserving the core structure. For instance, a 2-phenyl-3-(phenylselanyl)-1-tosyl-1H-indole derivative was successfully oxidized to the corresponding 2-phenyl-3-(phenylseleninyl)-1-tosyl-1H-indole and 2-phenyl-3-(phenylselenonyl)-1-tosyl-1H-indole using one or two equivalents of meta-chloroperoxybenzoic acid (mCPBA), respectively. nih.gov This demonstrates the stability of the protected indole nucleus to controlled oxidation. nih.gov

Conversely, oxidative dearomatization of the indole ring is a powerful strategy for synthesizing structurally diverse indolin-3-ones. rsc.org The oxidative, dearomative cross-dehydrogenative coupling (CDC) of indoles with various C-H nucleophiles provides access to 2,2-disubstituted indolin-3-ones. rsc.org Studies have shown that 2-phenyl indole is a suitable substrate for this type of transformation, highlighting a pathway where the indole core is the primary site of reaction. rsc.org

The table below summarizes the selective oxidation of a 2-phenyl-indole derivative.

Starting MaterialOxidant (equiv.)ProductYield
2-Phenyl-3-(phenylselanyl)-1-tosyl-1H-indolemCPBA (1.1)2-Phenyl-3-(phenylseleninyl)-1-tosyl-1H-indole69%
2-Phenyl-3-(phenylselanyl)-1-tosyl-1H-indolemCPBA (2.5)2-Phenyl-3-(phenylselenonyl)-1-tosyl-1H-indole78%

Data sourced from a study on the synthesis of 3-selenylindoles. nih.gov

Reductive Transformations towards Dihydro Analogs

The reduction of the benzo[e]indole core can lead to dihydro or tetrahydro analogs, significantly altering the planarity and electronic properties of the molecule. The specific product obtained depends on the chosen reduction method.

Dissolving Metal Reductions: The Birch reduction, which utilizes an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with a proton source (like an alcohol), is a classic method for the partial reduction of aromatic rings. pharmaguideline.comwikipedia.org When applied to indoles, the regiochemical outcome can be controlled by the reaction conditions. Reduction of the carbocyclic (benzo) ring is favored when using lithium in liquid ammonia, whereas the use of excess alcohol as the proton source can promote the reduction of the heterocyclic (pyrrole) ring. baranlab.org This is because the alcohol is sufficiently acidic to rapidly protonate the initial radical anion intermediate, influencing the subsequent reduction pathway. baranlab.org A modified version, the Benkeser reduction, uses lithium in low molecular weight alkylamines, which can be performed at higher temperatures than the boiling point of ammonia. wikipedia.orgias.ac.in

Catalytic Hydrogenation: Catalytic hydrogenation offers another route to reduced indole derivatives. While partial hydrogenation can be challenging, complete hydrogenation to form octahydroindoles is achievable. acs.org For example, a ruthenium-N-heterocyclic carbene catalyst has been developed for the asymmetric, complete hydrogenation of protected indoles. acs.org This process often requires a two-stage approach where the initial hydrogenation of the pyrrole ring occurs at a lower temperature, followed by hydrogenation of the benzene ring at a higher temperature and pressure. acs.org This method allows for the creation of chiral, three-dimensional octahydroindole structures. acs.org It is also possible to selectively hydrogenate specific functional groups on the indole scaffold, such as reducing a nitro group, while leaving the aromatic core intact using catalysts like palladium on carbon. youtube.com

Cyclization Cascades and Molecular Rearrangements

The benzo[e]indole scaffold can be synthesized or can participate in various cyclization cascades and molecular rearrangements, leading to complex polycyclic structures.

A notable example is the base-catalyzed synthesis of indole derivatives from N-substituted 2-propargyl anilines. This reaction is proposed to proceed through a sequence involving a propargyl-allenyl rearrangement to form an allene (B1206475) intermediate, which then undergoes cyclization and a subsequent allyl migration to yield the final indole product. mdpi.com

In a different approach, the reaction of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, a related heterocyclic system, with alkyllithium reagents initiates a cascade involving the addition of the organolithium to the carbonyl group, followed by the opening of the lactam ring, and culminating in an intramolecular cyclization to produce new indanone derivatives. mdpi.comnih.gov

The classic Fischer indole synthesis itself is a powerful rearrangement reaction. It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. youtube.comyoutube.com The mechanism proceeds through a phenylhydrazone intermediate which tautomerizes to an enamine. This is followed by a acs.orgacs.org-sigmatropic rearrangement, which forms a new carbon-carbon bond while cleaving the weak nitrogen-nitrogen bond. Subsequent cyclization and elimination of ammonia yield the indole ring. youtube.com

Carbon-Carbon Bond Formation Reactions in Benzo[e]indole Synthesis

The construction of the benzo[e]indole skeleton and its derivatives heavily relies on carbon-carbon bond formation reactions. A variety of modern synthetic methods have been developed to achieve this efficiently.

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity. For instance, a one-pot, three-component reaction between an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and an indole derivative can be used to synthesize complex 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione systems. This process efficiently forms two new C-C bonds and one C-N bond in a single operation. beilstein-journals.org

Palladium-catalyzed reactions are also central to indole synthesis. organic-chemistry.org Domino reactions, such as those involving an initial C,N-coupling followed by carbon monoxide insertion and a Suzuki-Miyaura coupling, can be employed to construct 2-aroylindoles. organic-chemistry.org Another approach involves the oxidative C-C bond formation at the C3 position of 3-alkylindoles. This is achieved by generating a reactive indolenine intermediate, which is then trapped by various carbon nucleophiles in a one-pot manner. organic-chemistry.org

Furthermore, intramolecular anionic cyclization of benzyne-tethered vinyl or aryllithium compounds provides a regioselective route to functionalized indoles and other benzo-fused heterocycles. researchgate.net

Investigation of Reaction Pathways and Key Intermediates

Understanding the reaction pathways and identifying key intermediates are crucial for optimizing existing synthetic methods and developing new ones. Several key intermediates in reactions involving indole systems have been proposed and studied.

Indolenine Intermediates: In the oxidative C-C bond formation of 3-benzylic indoles, the reaction is believed to proceed through a reactive indolenine intermediate. This intermediate is generated at low temperatures by dehydrogenation and is then readily attacked by a carbon nucleophile. organic-chemistry.org

acs.orgacs.org-Sigmatropic Rearrangement: The Fischer indole synthesis is a cornerstone of indole chemistry, and its mechanism has been extensively studied. youtube.comyoutube.com A critical step in this reaction is a acs.orgacs.org-sigmatropic rearrangement of an enehydrazine intermediate. youtube.com This concerted pericyclic reaction is responsible for the key C-C bond formation. youtube.com

Radical Intermediates: A light-driven, metal-free C-H alkylation of indoles has been shown to proceed through radical intermediates. The reaction is initiated by the photochemical activity of a halogen-bonded complex, which leads to the formation of a reactive C-centered radical. This radical then reacts with the indole via a classical Hydrogen Atom Transfer (HAT) pathway. beilstein-journals.org

Benzyne (B1209423) Intermediates: The synthesis of functionalized indoles can also be achieved through reactions involving benzyne intermediates. In one method, a benzyne-tethered vinyllithium (B1195746) compound is generated, which then undergoes an intramolecular anionic cyclization to form the indole ring system. researchgate.net

Reactivity Profiles of Specific Functional Groups and Their Influence on the Benzo[e]indole Core

The reactivity of the this compound system is significantly modulated by the nature and position of its substituents.

N-Substituents: Substituents on the indole nitrogen play a critical role in directing the regioselectivity of reactions. In electrophilic C-H functionalization, directing groups on the nitrogen can steer the reaction to specific positions on the benzo ring. pharmaguideline.com For example, a tosyl group is often used as a protecting group and can influence the reactivity of the indole. In the synthesis of 3-selenylindoles, the N-tosyl group is stable to the oxidation conditions used to modify the selenium substituent. nih.gov

C2-Phenyl Group: The 2-phenyl substituent is a key feature in many biologically active indole derivatives, and the 2-phenyl-indole scaffold is considered a "privileged structure" in medicinal chemistry. rsc.orgresearchgate.net This group influences the electronic properties of the indole ring and can provide steric hindrance. Its presence is integral to the design of compounds targeting various biological receptors. rsc.orgresearchgate.net The introduction of electron-donating (e.g., methyl) or electron-withdrawing (e.g., chloro, fluoro) groups onto this phenyl ring can fine-tune the biological activity of the resulting molecule. unina.it

Electron-Donating/Activating Groups: In certain reactions, such as enantioselective C-H insertion, the presence of an electron-donating heteroatom (like oxygen or nitrogen) on a side chain can act as an "activating group." These groups can stabilize a carbocation intermediate that is formed during the reaction, thereby directing the C-H insertion to an adjacent position. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For a complex, polycyclic aromatic architecture like 2-Phenyl-3h-benzo[e]indole, one- and two-dimensional NMR techniques are essential for assigning the full complement of proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl group and the benzo[e]indole nucleus would exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The benzo[e] portion, being a naphthalene-like system, will have protons with chemical shifts influenced by the anisotropic effects of the fused rings.

Based on data from analogous structures like 2-phenyl-1H-indole and various substituted benzo[e]indoles, the expected chemical shifts can be predicted. nih.govasianpubs.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are predicted ranges based on analogous compounds. Actual values may vary.)

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl Group Protons7.30 - 7.80127.0 - 135.0
Benzo[e]indole Protons7.10 - 8.50110.0 - 145.0
C2 (attached to Phenyl)-~140.0 - 145.0
C3 (CH₂)~4.5 - 5.5~30.0 - 40.0
Quaternary Carbons-125.0 - 150.0

This table is generated based on foundational NMR principles and data from related indole (B1671886) structures.

Given the spectral complexity arising from multiple overlapping signals in the aromatic region of the ¹H NMR spectrum, two-dimensional (2D) NMR techniques are indispensable for definitive assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing proton-proton connectivities within individual spin systems. It would allow for the tracing of J-couplings, clearly delineating the protons belonging to the phenyl substituent from those on the benzo[e]indole core. For instance, the correlations between ortho, meta, and para protons on the phenyl ring would be readily identified. Similarly, the sequence of connected protons on the naphthalene-like portion of the benzo[e]indole framework could be mapped out.

NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are J-coupled. This is particularly useful for establishing the connectivity between the phenyl ring and the benzo[e]indole nucleus. A key NOE correlation would be expected between the ortho-protons of the phenyl group and the proton(s) on the indole portion of the fused system, confirming the C2-phenyl linkage and providing insights into the preferred conformation (dihedral angle) of the phenyl ring relative to the main heterocyclic structure.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and heterocyclic structure.

Key expected vibrational modes include:

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹.

N-H Stretching: For the tautomeric 1H-indole form, a characteristic sharp peak would appear in the region of 3300-3500 cm⁻¹. The absence of this peak would support the 3H-tautomer.

C=C Aromatic Ring Stretching: Multiple sharp bands of variable intensity in the 1450-1620 cm⁻¹ region are indicative of the phenyl and benzo[e]indole rings.

C-N Stretching: Typically observed in the 1200-1350 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong bands in the 680-900 cm⁻¹ region, the exact position of which can help determine the substitution pattern on the aromatic rings.

Table 2: Characteristic IR Absorption Frequencies for this compound (Based on data from analogous aromatic and heterocyclic compounds.) nih.govasianpubs.org

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3150Medium to Weak
Aliphatic C-H Stretch (C3-H₂)2850 - 2960Medium
C=C Aromatic Stretch1450 - 1620Medium to Strong
C-N Stretch1200 - 1350Medium
C-H Out-of-Plane Bending680 - 900Strong

This table presents typical IR frequency ranges for the functional moieties within the target molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places).

For this compound, the molecular formula is C₂₀H₁₅N. HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to detect the protonated molecule [M+H]⁺. The experimentally measured exact mass would be compared to the theoretically calculated mass to confirm the molecular formula.

Table 3: HRMS Data for this compound

Molecular FormulaSpeciesCalculated Exact Mass (m/z)
C₂₀H₁₅N[M+H]⁺270.1283

The calculated exact mass provides a precise target for experimental verification, as demonstrated in HRMS data for similar indole derivatives. nih.govrsc.org

Ultraviolet-Visible (UV/Vis) and Fluorescence Spectroscopy for Optical Properties

UV/Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and are particularly informative for compounds with extensive π-conjugation. The fusion of a benzene (B151609) ring to the 2-phenyl-indole core to form this compound creates a larger, more delocalized electronic system.

UV/Vis Spectroscopy: Compared to simple 2-phenyl-indole, the benzo[e] annulation is expected to cause a bathochromic (red) shift in the maximum absorption wavelengths (λ_max). asianpubs.org This is due to the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spectrum would likely display multiple absorption bands corresponding to π-π* transitions within the extensive aromatic system. The appearance and position of these bands can be sensitive to the solvent polarity.

Fluorescence Spectroscopy: Many extended indole derivatives are known to be fluorescent. documentsdelivered.comresearchgate.net Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are important photophysical parameters that characterize the efficiency and dynamics of the emission process. These properties are often highly dependent on environmental factors such as solvent viscosity and polarity.

Table 4: Predicted Optical Properties for this compound

PropertyPredicted Observation
UV/Vis Absorption (λ_max)Multiple bands expected >285 nm, with the lowest energy transition potentially in the 320-380 nm range.
Fluorescence Emission (λ_em)Emission expected at a longer wavelength than the lowest energy absorption band.

Predictions are based on the known effects of extending conjugation in aromatic systems. asianpubs.orgresearchgate.net

Theoretical and Computational Chemistry Studies of 2 Phenyl 3h Benzo E Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 2-Phenyl-3H-benzo[e]indole provide fundamental insights into its behavior.

Analysis of Energetic Properties and Molecular Stability

The stability of a molecule is a fundamental property that can be quantified using DFT. By calculating the total electronic energy, enthalpy, and Gibbs free energy, the thermodynamic stability of this compound can be determined. A lower energy value corresponds to a more stable structure. For instance, calculations can reveal that a larger energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) is indicative of higher kinetic stability and lower chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other reagents.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole (B1671886) nucleus, particularly the pyrrole-like ring, making this region susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely distributed across the entire conjugated π-system, including the phenyl ring and the benzene (B151609) portion of the benzo[e]indole core.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, while a large gap indicates high stability. The introduction of electron-donating or electron-withdrawing groups can tune this gap.

Table 1: Conceptual Frontier Molecular Orbital Properties
PropertyDescriptionPredicted Characteristic for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital. Higher energy indicates stronger electron-donating ability.Relatively high, centered on the indole moiety.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital. Lower energy indicates stronger electron-accepting ability.Relatively low, distributed over the π-system.
HOMO-LUMO Gap (ΔE)Energy difference (LUMO - HOMO). A smaller gap indicates higher reactivity and lower stability.Moderate, characteristic of a stable, conjugated aromatic system.

Molecular Electrostatic Potential (MEP) Mapping for Predicting Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions rich in electrons, which are favorable sites for electrophilic attack. These areas are expected around the nitrogen atom of the indole ring due to its lone pair of electrons.

Positive Potential (Blue): Electron-deficient regions, which are susceptible to nucleophilic attack. This is typically observed around the hydrogen atom attached to the nitrogen (the N-H proton).

Neutral Potential (Green): Regions with balanced charge, typically found over the carbon atoms of the aromatic rings.

Analysis of the MEP map helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition in biological systems.

Quantification of Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (δ) of a molecule. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated.

This theoretical spectrum can be compared with experimental ¹H and ¹³C NMR data to:

Confirm the molecular structure of newly synthesized compounds.

Assign specific peaks in the experimental spectrum to the correct atoms.

Investigate conformational isomers.

Good correlation between the calculated and experimental chemical shifts provides strong evidence for the proposed structure. DFT calculations using the B3LYP functional with an appropriate basis set often yield accurate predictions.

Table 2: Conceptual Comparison of Calculated vs. Experimental ¹³C NMR Shifts
Atom PositionHypothetical Experimental Shift (ppm)Hypothetical GIAO-Calculated Shift (ppm)Deviation (ppm)
C2 (attached to Phenyl)140.5141.2+0.7
C3a128.9129.5+0.6
C5a135.2135.9+0.7
C9b122.1122.6+0.5

Computational Mechanistic Studies of Synthesis and Transformation Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map out the entire reaction pathway, for example, in a Fischer indole synthesis or a palladium-catalyzed cyclization.

These studies involve:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products.

Calculating Activation Energies (Ea): Determining the energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate.

Analyzing Intermediates: Characterizing the structure and stability of any intermediate species formed during the reaction.

By modeling different potential pathways, computational studies can predict the most favorable reaction conditions and explain the observed regioselectivity and stereoselectivity of a synthesis.

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

The 2-phenylindole (B188600) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in many compounds with diverse biological activities, including anticancer and antimicrobial effects. Computational Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural or electronic features with its biological activity.

For this compound and its analogs, computational SAR involves:

Calculating Molecular Descriptors: Generating a set of numerical values that describe the molecule's electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies from DFT), steric properties, and hydrophobic properties.

Developing QSAR Models: Using statistical methods to build a mathematical model that links these descriptors to the observed biological activity (e.g., IC₅₀ values).

Guiding Drug Design: The resulting QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective drug candidates.

These computational models help to rationalize why certain functional groups at specific positions on the phenyl ring or the benzo[e]indole core enhance or diminish biological activity, accelerating the drug discovery process.

Molecular Modeling of Intermolecular Interactions and Conformational Analysis

Computational chemistry provides a powerful lens for examining the three-dimensional structure and intermolecular forces that govern the behavior of molecules like this compound. While specific theoretical studies on this exact molecule are not extensively available in the current body of scientific literature, a wealth of information can be gleaned from computational and crystallographic analyses of closely related 2-phenyl-1H-indole derivatives. These studies offer valuable insights into the likely conformational preferences and intermolecular interactions of the this compound scaffold.

In crystallographic studies of various 2-phenyl-1H-indole derivatives, this dihedral angle is frequently observed to be in a specific range, suggesting a preferred low-energy conformation. For instance, in a series of four related indole derivatives with a phenyl ring at the 2-position, the dihedral angles between the indole ring system and the 2-phenyl ring are clustered in a narrow range around 65°. nih.gov This twisted conformation is likely a result of the balance between conjugative effects, which would favor planarity, and steric hindrance between the ortho-hydrogens of the phenyl group and the hydrogen at the 7-position of the indole ring.

Detailed analysis of related structures provides specific values for these crucial angles. For example, in 2-cyclohexyl-1-(2-phenyl-1H-indol-3-yl)ethanone, the dihedral angle between the indole ring system and the 2-phenyl ring is 68.58 (8)°. nih.gov Similarly, in 3,3-dimethyl-1-(2-phenyl-1H-indol-3-yl)butan-1-one, this angle is 70.07 (3)°. nih.gov These findings suggest that the phenyl group in this compound is also likely to be significantly twisted relative to the benzo[e]indole moiety.

The following table summarizes key dihedral and torsion angles observed in the crystal structures of analogous 2-phenyl-1H-indole derivatives, which can serve as a model for understanding the conformational properties of this compound.

CompoundDihedral Angle (Indole - Phenyl) (°)Torsion Angle (C8—C7—C9—C10) (°)
1-(2-phenyl-1H-indol-3-yl)ethanoneNot specified-14.06 (15)
2-cyclohexyl-1-(2-phenyl-1H-indol-3-yl)ethanone68.58 (8)16.2 (4)
3,3-dimethyl-1-(2-phenyl-1H-indol-3-yl)butan-1-one70.07 (3)Not specified
3-benzoyl-2-phenyl-1H-indoleNot specifiedNot specified

Data sourced from crystallographic studies of related 2-phenyl-1H-indole derivatives. nih.gov

Intermolecular interactions play a crucial role in determining the solid-state packing and macroscopic properties of organic compounds. In the case of 2-phenyl-indole derivatives, hydrogen bonding and weaker non-covalent interactions are the primary drivers of their crystal architecture.

The indole N-H group is a potent hydrogen bond donor. In the crystal structures of many 2-phenyl-1H-indoles, a dominant and recurring intermolecular interaction is the N—H⋯O hydrogen bond, particularly when a carbonyl group is present in the molecule. nih.gov This interaction often leads to the formation of one-dimensional chains or more complex hydrogen-bonded networks. For example, in several 3-carbonyl substituted 2-phenyl-indoles, a consistent C(6) chain motif is generated through N—H⋯O hydrogen bonds. nih.gov

The following table summarizes the types of intermolecular interactions commonly observed in the crystal structures of analogous 2-phenyl-indole derivatives.

Interaction TypeDescription
N—H⋯O Hydrogen BondA strong, directional interaction forming chain or network motifs in the presence of a carbonyl acceptor.
C—H⋯O InteractionsWeaker hydrogen bonds that provide additional stabilization to the crystal packing.
C—H⋯π InteractionsInteractions between a C-H bond and the electron cloud of an aromatic ring.
π–π StackingAttractive, non-covalent interactions between aromatic rings.

While these findings are based on analogues, they provide a robust framework for predicting the molecular modeling of intermolecular interactions and conformational analysis of this compound. Specific computational studies, such as Density Functional Theory (DFT) calculations, on the target molecule would be necessary to confirm these predictions and provide more precise quantitative data on its conformational energies and interaction potentials.

Applications and Advanced Materials Science Incorporating 2 Phenyl 3h Benzo E Indole Systems

Organic Electronic and Optoelectronic Devices

The rigid, planar structure and extended π-conjugation of the 2-Phenyl-3H-benzo[e]indole system make it a promising candidate for use in a variety of organic electronic and optoelectronic devices. Researchers have been exploring its potential in developing materials with high charge carrier mobility, unique photoluminescent properties, and as a key component in organic solar cells.

Development of Materials with High Electron Mobility

While direct measurements of the electron mobility of this compound are not extensively reported, studies on structurally analogous heteroacene systems provide valuable insights into its potential. For instance, research on N,S,Se-heteroacenes, which feature a similar fused-ring structure, has demonstrated promising hole-transporting properties. In thin solid films, these related compounds exhibit hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. nih.govresearchgate.net This suggests that the benzo[e]indole core, with its inherent electronic characteristics, could be engineered to facilitate efficient charge transport, a critical parameter for applications in organic field-effect transistors (OFETs) and other electronic devices.

Compound FamilyMeasured Mobility (cm²·V⁻¹·s⁻¹)Measurement Technique
N,S,Se-Heteroacenes10⁻⁵ to 10⁻⁴CELIV

Exploration of Photoluminescent Properties and Fluorescent Scaffolds

The this compound framework is a key component in the design of novel fluorescent materials. The photophysical properties of such systems are highly tunable through chemical modifications. Studies on analogous fused-indole systems, such as pyranoindoles and benzonaphthophosphoindoles, have revealed that these compounds can exhibit moderate to high fluorescence quantum yields. For example, certain pyrano[3,2-f] and [2,3-g]indoles have shown quantum yields ranging from 30% to 89%. nih.gov Similarly, derivatives of benzo[f]naphtho[2,3-b]phosphoindole have been reported to emit blue fluorescence with quantum yields dependent on the modification at the phosphorus atom. beilstein-journals.org These findings underscore the potential of the benzo[e]indole scaffold in the development of advanced fluorescent probes and materials for organic light-emitting diodes (OLEDs).

Analogous Compound FamilyEmission Maxima (λem)Quantum Yield (Φ)
Pyrano[2,3-e]indoles474–522 nmup to 7%
Pyrano[3,2-f] and [2,3-g]indoles~500 nm14% to 58%
Benzonaphthophosphoindoles395–426 nmNot specified

Catalysis and Ligand Design

The nitrogen atom within the indole (B1671886) ring system of this compound provides a coordination site for metal ions, making it an attractive scaffold for the design of novel ligands in transition metal-catalyzed reactions.

Role of Benzo[e]indole Derivatives in Transition Metal-Catalyzed Reactions

Benzo[e]indole derivatives have been synthesized and utilized in the context of transition metal catalysis. For example, the synthesis of benzo[e] and benzo[f]indoles can be achieved through reactions catalyzed by transition metals. ugm.ac.id Furthermore, Schiff base ligands derived from benzo[g]indole, a structural isomer of benzo[e]indole, have been used to form stable complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), Zn(II), Cd(II), and Mn(II). nih.gov These complexes have demonstrated the coordinating ability of the benzo-fused indole framework, indicating the potential of this compound to act as a ligand in various catalytic transformations. The electronic properties of the phenyl substituent at the 2-position can further modulate the catalytic activity of the resulting metal complexes.

Development of Novel Catalytic Systems Based on Benzo[e]indole Structures

While the development of entirely new catalytic systems based specifically on the this compound structure is an emerging area of research, the foundational work on related indole-based ligands provides a strong impetus for future exploration. The versatility of the indole scaffold in forming complexes with various transition metals, as seen with other indole derivatives, suggests that this compound could be a valuable platform for designing catalysts with unique reactivity and selectivity. nih.gov Future research is anticipated to focus on synthesizing novel this compound-based ligands and evaluating their efficacy in a range of catalytic reactions, such as cross-coupling, C-H activation, and asymmetric synthesis.

Supramolecular Chemistry and Self-Assembly of this compound Systems

The expanded π-system and potential for functionalization make this compound and its derivatives intriguing components in the field of supramolecular chemistry. Their structure is conducive to forming ordered, non-covalent assemblies, which are governed by a variety of intermolecular forces.

Exploration of Noncovalent Interactions in Benzo[e]indole Derivatives

The self-assembly and molecular recognition capabilities of this compound derivatives are primarily dictated by noncovalent interactions. The large, planar aromatic surface of the benzo[e]indole core, augmented by the phenyl substituent, makes π-π stacking a dominant interaction. These interactions are crucial in the formation of ordered structures in both solution and the solid state. The stability of these stacked arrangements can be influenced by the introduction of substituents on the aromatic rings, with electron-donating or withdrawing groups altering the electrostatic potential of the π-system nih.gov.

In addition to π-π stacking, functionalized benzo[e]indole derivatives can participate in other significant noncovalent interactions. For instance, the incorporation of hydrogen bond donors and acceptors, such as amides or hydroxyl groups, can lead to the formation of well-defined hydrogen-bonded networks unc.edumdpi.comresearchgate.net. These directional interactions can guide the self-assembly process, leading to the formation of tapes, sheets, or more complex three-dimensional architectures. The interplay between π-π stacking and hydrogen bonding can result in sophisticated supramolecular polymers and gels frontiersin.orgrsc.org.

The nature and strength of these noncovalent interactions can be summarized as follows:

Type of InteractionKey Structural FeaturesPotential Supramolecular Structure
π-π Stacking Extended aromatic core of benzo[e]indole and the phenyl ring.Columnar stacks, layered structures.
Hydrogen Bonding Presence of functional groups like -NH, -OH, -C=O, -COOH.Linear tapes, sheets, helices.
Van der Waals Forces Overall molecular shape and surface area.Close packing in crystals and aggregates.
Dipole-Dipole Interactions Introduction of polar functional groups.Ordered alignment of molecules.

This table illustrates the primary noncovalent interactions that can govern the self-assembly of this compound derivatives.

Intermediates in Complex Molecule Synthesis

The rigid, polycyclic framework of this compound serves as a valuable scaffold in organic synthesis for the construction of more complex molecular architectures. Its inherent reactivity and points of functionalization allow it to be utilized as a key building block for a variety of advanced materials and bioactive molecules.

Building Blocks for Highly Fused Polycyclic Structures

The benzo[e]indole nucleus is a precursor for the synthesis of larger, highly fused polycyclic aromatic compounds, including those with applications in materials science as organic semiconductors and components of graphene nanoribbons escholarship.orgjst.go.jpescholarship.orgresearchgate.netmpg.de. The annulated benzene (B151609) ring provides a site for further cyclization reactions, leading to extended aromatic systems. For instance, derivatives of benzoindoles can be used to construct complex carbazole-containing structures. Methods such as iridium-catalyzed intramolecular cyclization of indole hybrids have been shown to produce benzo[b]carbazoles rsc.org. Similarly, indole- and benzofuran-fused benzo[a]carbazole-diones have been synthesized through multi-step sequences that involve oxidative cyclization and palladium-catalyzed reactions nih.gov. These strategies highlight the utility of the benzoindole framework in building up molecular complexity.

A recent development in the synthesis of related structures involves the ruthenium-catalyzed C–H activation and [4+2] annulation of sulfoxonium ylides with maleimides to access benzo[e]isoindole-1,3,5-triones, demonstrating a direct route to these fused systems under mild conditions chemistryviews.org.

Precursors for Advanced Functionalization and Derivatization

The this compound scaffold offers multiple positions for further chemical modification, making it a versatile precursor for a wide range of derivatives. The indole nitrogen, the phenyl ring, and the benzo-fused ring system are all amenable to functionalization.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds onto the benzo[e]indole core, provided a suitable handle like a halogen is present mdpi.commdpi.comnih.govresearchgate.netacs.org. Furthermore, modern C-H functionalization techniques offer a direct route to derivatization without the need for pre-functionalized starting materials, allowing for the introduction of various groups onto the aromatic rings rochester.edursc.org.

The reactivity of the indole core itself allows for electrophilic substitution reactions, which typically occur at the C3-position in simple indoles researchgate.netnih.gov. The specific regioselectivity in the this compound system would be influenced by the electronic effects of the fused benzo ring and the phenyl substituent. A related precursor, 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, has been shown to undergo reactions with organolithium reagents, leading to ring-opening and subsequent intramolecular cyclization to form new heterocyclic systems nih.gov.

The following table summarizes potential derivatization strategies for the this compound scaffold:

Reaction TypeTarget Position(s)Potential Reagents and CatalystsResulting Functionalization
N-Alkylation/Arylation Indole NitrogenAlkyl halides, Aryl boronic acids with Cu catalystIntroduction of N-substituents
Cross-Coupling Halogenated positions on aromatic ringsBoronic acids (Suzuki), Alkynes (Sonogashira), Alkenes (Heck) with Pd catalystsC-C bond formation, introduction of aryl, alkyl, alkynyl, or vinyl groups
C-H Activation Aromatic C-H bondsRh, Ru, Pd, or Co catalystsDirect introduction of functional groups
Electrophilic Substitution Electron-rich positions on the aromatic coreHalogenating agents, Nitrating agents, Acylating agentsIntroduction of halogens, nitro groups, acyl groups

This table outlines key synthetic methodologies for the advanced functionalization of the this compound core.

Chimeric Molecules Incorporating Multiple Privileged Scaffolds

The 2-phenylindole (B188600) motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets researchgate.netrsc.orgresearchgate.net. The benzo[e]indole framework, as an extended analogue, shares this potential. This makes it an attractive core for the design of chimeric molecules, where it is combined with other pharmacologically important scaffolds to create hybrid compounds with potentially novel or enhanced biological activities.

The synthesis of such hybrids can involve linking the benzo[e]indole unit to other privileged structures like benzodiazepines, oxazepines, or carbazoles researchgate.netorganic-chemistry.orgnih.govnih.govchemistryviews.org. For example, indole-fused benzodiazepines have been synthesized through cascade reactions, demonstrating the feasibility of merging these two important pharmacophores chemistryviews.org. Similarly, the synthesis of indole-fused benzooxazepines has yielded compounds with significant anticancer activity nih.gov. The creation of indole-carbazole hybrids is another area of active research, with applications in materials science and medicinal chemistry researchgate.netorganic-chemistry.orgnih.gov. These examples, while not all specific to the this compound isomer, illustrate the principle of using a core indole structure to build complex, multi-functional chimeric molecules.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Phenyl-3H-benzo[e]indole and its derivatives?

  • Methodology :

  • Pd/Rh-mediated cross-coupling : Utilize palladium or rhodium catalysts to functionalize indole precursors. For example, aryl halides can react with indole derivatives under Suzuki-Miyaura conditions to introduce substituents .
  • Electrophilic substitution : Optimize reaction conditions (e.g., nitration, halogenation) using HNO₃/H₂SO₄ for nitration or N-halosuccinimide for halogenation. Monitor regioselectivity via HPLC or TLC .
  • Multi-step synthesis : Start with anilines and ketones to form indole intermediates, followed by cyclization using dehydrating agents like HCl/CH₃COOH .

Q. How can spectroscopic and crystallographic techniques characterize this compound derivatives?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions and purity. For example, aromatic protons in the benzo[e]indole ring typically appear between δ 7.0–8.5 ppm .
  • X-ray diffraction : Resolve crystal structures to validate stereochemistry and intermolecular interactions. Single-crystal X-ray analysis confirmed planar geometry in 2-methyl-3-p-tolyl derivatives .
  • Mass spectrometry : Employ ESI-MS or HRMS to verify molecular weight and fragmentation patterns .

Q. How to optimize reaction yields for this compound synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) and analyze via ANOVA. For example, increasing Pd(OAc)₂ from 2% to 5% improved cross-coupling yields by 20% .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for electrophilic substitutions versus non-polar solvents (toluene) for cyclization .

Advanced Research Questions

Q. How to address contradictory data in regioselective functionalization of this compound?

  • Methodology :

  • Mechanistic studies : Use DFT calculations to model electronic effects. For instance, nitro group placement at C-5 vs. C-7 can be rationalized by charge distribution in the indole ring .
  • Competitive experiments : Compare reactivity of substituted vs. unsubstituted indoles under identical conditions. LC-MS tracking revealed steric hindrance from phenyl groups reduces C-3 reactivity .

Q. What strategies assess the ecological and toxicological risks of this compound?

  • Methodology :

  • QSAR modeling : Predict bioaccumulation (logP) and toxicity (LD₅₀) using computational tools like EPI Suite. Current data gaps (e.g., no experimental LC₅₀) necessitate conservative safety protocols .
  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100. Preliminary data for analogs show no mutagenic activity .

Q. How to investigate the photophysical or catalytic applications of this compound?

  • Methodology :

  • UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in solvents of varying polarity. Derivatives with electron-withdrawing groups (e.g., -CN) exhibit redshifted emission .
  • Catalytic screening : Test as ligands in transition-metal catalysis (e.g., Pd for C–H activation). Indole’s nitrogen can coordinate metals, enhancing catalytic cycles .

Q. How to resolve discrepancies in reported synthetic yields for this compound derivatives?

  • Methodology :

  • Reproducibility protocols : Standardize reagent purity (e.g., anhydrous solvents, fresh catalysts) and reaction scales. Trace moisture reduced yields by 15% in Pd-mediated reactions .
  • Peer-data comparison : Cross-reference with crystallographic databases (e.g., CCDC) to verify structural assignments. Misidentification of regioisomers caused yield inconsistencies in early studies .

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